rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
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Overview
Description
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride: is a chiral compound that belongs to the class of isoindolines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Mechanism of Action
- Additionally, rac-isoindol induces apoptosis in prostate cancer stem cell-like cells expressing phosphorylated STAT3 (pSTAT3) .
- Rac-isoindol inhibits cancer cell growth (both in vitro and in vivo) by targeting STAT3. It also affects gene expression and apoptosis pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride typically involves the reduction of a precursor compound, such as an isoindoline derivative. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The precursor compound is fed into a reactor containing the catalyst, and hydrogen gas is introduced under controlled pressure and temperature conditions. The product is then isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Halogenated isoindoline derivatives.
Scientific Research Applications
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
- rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol
- rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-one
- rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-amine
Comparison: rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different reactivity and biological activity due to the presence of the hydroxyl group and the hydrochloride salt.
Properties
CAS No. |
2059917-88-1 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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